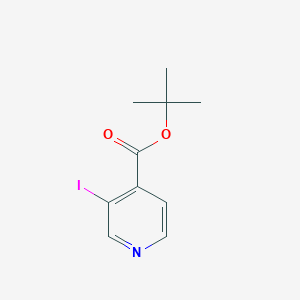
tert-Butyl 3-iodoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-iodoisonicotinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodoisonicotinate typically involves the iodination of tert-butyl isonicotinate. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-iodoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding tert-butyl isonicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include tert-butyl 3-azidoisonicotinate, tert-butyl 3-thiocyanatoisonicotinate, and tert-butyl 3-methoxyisonicotinate.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is tert-butyl isonicotinate.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-iodoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a radiolabeled compound for imaging studies. Its iodine atom can be replaced with radioactive isotopes like iodine-125 or iodine-131, making it useful for tracking and imaging biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of tert-Butyl 3-iodoisonicotinate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbon atom at the 3-position more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
tert-Butyl isonicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromoisonicotinate: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
tert-Butyl 3-chloroisonicotinate: Less reactive than the iodo derivative due to the weaker electron-withdrawing effect of chlorine.
Uniqueness: tert-Butyl 3-iodoisonicotinate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in substitution reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis, particularly for introducing the isonicotinate moiety into complex molecules.
Propriétés
Formule moléculaire |
C10H12INO2 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
tert-butyl 3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
Clé InChI |
VKNDCXCGDFTDKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



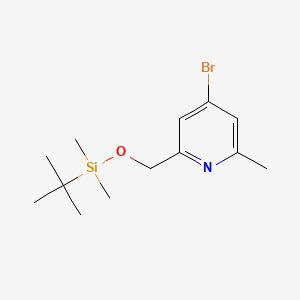
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
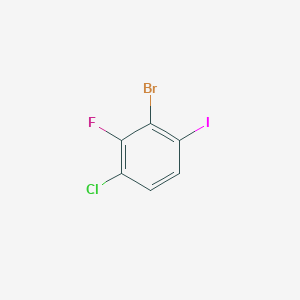
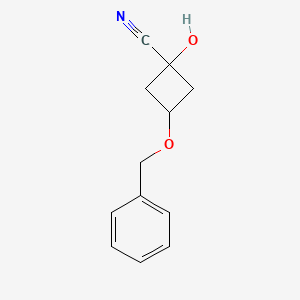

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)

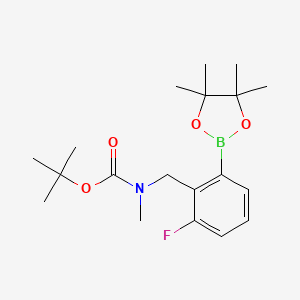
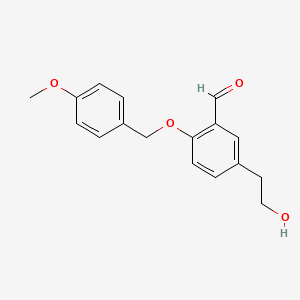
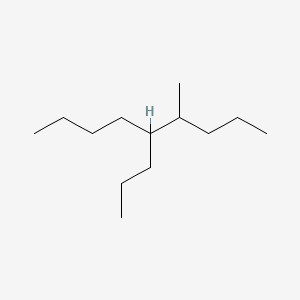
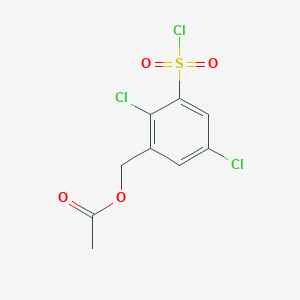
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
